![molecular formula C22H29FN4O4S2 B12615462 1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)
1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl and sulfonyl groups, and the attachment of the thiazolyl and carboxamide groups. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of the fluorine atom with various nucleophiles.
Applications De Recherche Scientifique
1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions and enzyme mechanisms.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-fluorophenyl)sulfonyl-2-methyl-1H-benzo[d]imidazole
- 1-[(4-fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- 2-fluoro-N-[(2S,3R)-4-[(4-fluorophenyl)sulfonyl-[(2S)-1-hydroxypropan-2-yl]amino]-2-methoxy-3-methylbutyl]-N-methylbenzamide
Uniqueness
1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H29FN4O4S2 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H29FN4O4S2/c1-4-14(2)19(21(29)26-22-24-15(3)13-32-22)25-20(28)16-6-5-11-27(12-16)33(30,31)18-9-7-17(23)8-10-18/h7-10,13-14,16,19H,4-6,11-12H2,1-3H3,(H,25,28)(H,24,26,29)/t14?,16?,19-/m0/s1 |
Clé InChI |
DIAKWRLKJIMKDM-KJXMEXGPSA-N |
SMILES isomérique |
CCC(C)[C@@H](C(=O)NC1=NC(=CS1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CCC(C)C(C(=O)NC1=NC(=CS1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


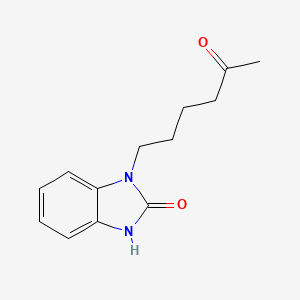
![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)
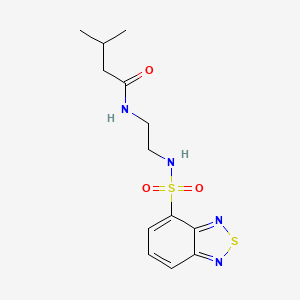

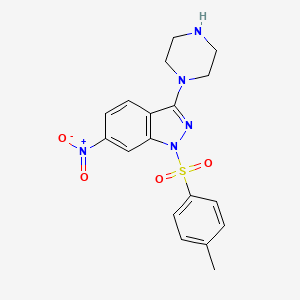

![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)
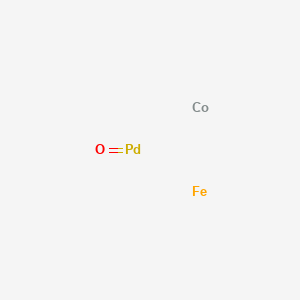
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)

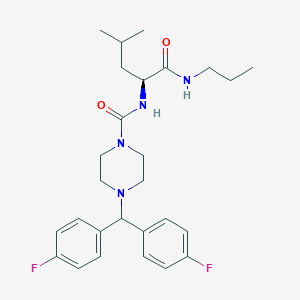
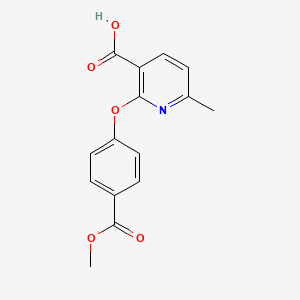
![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)
